Phenylphosphonic dichloride

Description

Definition and Chemical Formula

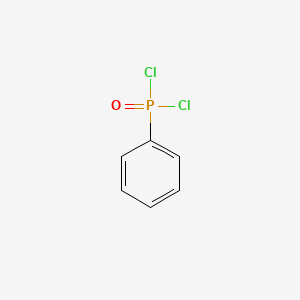

Phenylphosphonic dichloride is an organophosphorus compound with the chemical formula C₆H₅Cl₂OP. guidechem.com Its structure consists of a phenyl group directly bonded to a phosphorus atom, which is also double-bonded to an oxygen atom and single-bonded to two chlorine atoms. guidechem.com

Synonyms and CAS Registry Number

This compound is known by several other names, including Benzenephosphonic dichloride, Phenylphosphonyl dichloride, Dichlorophenylphosphine oxide, and Benzene phosphorus oxychloride. guidechem.comottokemi.com Its CAS Registry Number is 824-72-6. guidechem.com

Structure

3D Structure

Propriétés

IUPAC Name |

dichlorophosphorylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2OP/c7-10(8,9)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBDMRHDXAQZJAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2PO, C6H5Cl2OP | |

| Record name | BENZENE PHOSPHORUS OXYDICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21446 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044732 | |

| Record name | Phenylphosphonic dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Benzene phosphorus oxydichloride appears as a colorless reactive liquid. Severely irritates skin, eyes, and mucous membranes., Liquid, Colorless to yellow liquid; [Alfa Aesar MSDS] | |

| Record name | BENZENE PHOSPHORUS OXYDICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21446 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphonic dichloride, P-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenylphosphonic dichloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21470 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

824-72-6 | |

| Record name | BENZENE PHOSPHORUS OXYDICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21446 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenylphosphonic dichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=824-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylphosphonic dichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000824726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylphosphonic dichloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66477 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonic dichloride, P-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenylphosphonic dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylphosphonic dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.395 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLPHOSPHONIC DICHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J162866K95 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Phenylphosphonic Dichloride

Catalytic Synthesis Routes

Catalytic methods offer significant advantages for the synthesis of phenylphosphonic dichloride by enabling reactions under milder conditions and with greater control over the products. These approaches are central to the development of greener chemical manufacturing processes.

Lewis Acid Catalysis in Benzene and Phosphorus Trichloride Reactions

The reaction between benzene and phosphorus trichloride, a type of Friedel-Crafts reaction, is a primary industrial method for synthesizing this compound. The use of a Lewis acid catalyst is crucial for this transformation. Aluminum chloride (AlCl₃) is a commonly employed catalyst that activates phosphorus trichloride, thereby facilitating the electrophilic substitution on the benzene ring. The reaction proceeds through the formation of a complex which, upon hydrolysis, yields the final product.

Other Lewis acids, such as ferric chloride (FeCl₃) and zinc chloride (ZnCl₂), have also been utilized in this reaction. The choice of catalyst can influence the reaction conditions and the selectivity towards the desired product. For instance, while aluminum chloride is highly active, it can sometimes lead to the formation of undesired byproducts.

Table 1: Comparison of Lewis Acid Catalysts

| Catalyst | Relative Activity | Typical Reaction Temperature (°C) | Key Characteristics |

|---|---|---|---|

| Aluminum chloride (AlCl₃) | High | 70-80 | Most common and effective, but can lead to byproduct formation. |

| Ferric chloride (FeCl₃) | Moderate | 100-120 | Less active than AlCl₃, but can offer improved selectivity. |

Environmentally Benign Synthetic Approaches

In response to the growing need for sustainable chemical processes, research has focused on developing more environmentally friendly methods for synthesizing this compound.

Ionic liquids (ILs) have gained attention as green solvents and catalysts for a variety of chemical reactions. In the synthesis of this compound, chloroaluminate ionic liquids, such as 1-butyl-3-methylimidazolium chloroaluminate ([BMIM]Cl/AlCl₃), can serve as both the solvent and the catalyst. This approach can lead to higher yields and selectivities under milder reaction conditions compared to traditional methods. The non-volatile nature of ionic liquids also reduces air pollution and allows for easier product separation.

A significant aspect of green chemistry is the ability to recover and reuse catalysts, which minimizes waste and reduces costs. For the synthesis of this compound, solid-supported catalysts have been developed. For example, Lewis acids can be immobilized on solid supports like polymers or silica. This heterogenization of the catalyst simplifies its separation from the reaction mixture, typically through simple filtration, and allows for its reuse in subsequent reaction cycles. This strategy not only contributes to a more sustainable process but also enhances the economic viability of the synthesis.

Alternative Synthetic Pathways

Beyond the direct reaction of benzene and phosphorus trichloride, alternative routes to this compound have been explored, offering flexibility in terms of starting materials and reaction conditions.

Preparation from Dichlorophenylphosphine and Oxidation Methods

An important alternative method for preparing this compound involves the oxidation of dichlorophenylphosphine (C₆H₅PCl₂). Dichlorophenylphosphine itself can be synthesized from the reaction of benzene and phosphorus trichloride.

Once dichlorophenylphosphine is obtained, it can be converted to this compound through oxidation. Various oxidizing agents can be used for this purpose, including sulfuryl chloride (SO₂Cl₂), chlorine (Cl₂), and oxygen (O₂).

The oxidation with sulfuryl chloride is a common and efficient method that produces this compound in high yields. The reaction is typically performed in an inert solvent.

C₆H₅PCl₂ + SO₂Cl₂ → C₆H₅POCl₂ + SOCl₂

Alternatively, chlorine gas can be used as the oxidant. This process involves the initial formation of phenyltetrachlorophosphorane (C₆H₅PCl₄), which is then hydrolyzed to yield the final product. Careful control of the reaction is necessary to prevent unwanted side reactions, such as chlorination of the aromatic ring.

C₆H₅PCl₂ + Cl₂ → C₆H₅PCl₄ C₆H₅PCl₄ + H₂O → C₆H₅POCl₂ + 2HCl

The use of oxygen as an oxidant represents a greener alternative, although it may require more forcing conditions, such as higher temperatures and the use of a catalyst.

Table 2: Comparison of Oxidation Methods

| Oxidizing Agent | Key Features |

|---|---|

| Sulfuryl chloride (SO₂Cl₂) | High yields and clean reaction, but involves a hazardous reagent. |

| Chlorine (Cl₂) | Readily available oxidant, but requires a two-step process and careful control to avoid side reactions. |

Process Optimization for Industrial and Laboratory Scale

The optimization of synthetic processes for this compound (PPDC) is a critical focus for both large-scale industrial production and smaller-scale laboratory applications. Strategies aim to maximize yield, purity, and efficiency while minimizing costs and operational complexity.

For industrial-scale synthesis, a common method involves the reaction of benzene with phosphorus trichloride using a Lewis acid catalyst, such as aluminum chloride (AlCl₃). google.com Process optimization for this route focuses on several key parameters. The molar ratio of reactants and catalyst is crucial; one described process uses a molar ratio of aluminum chloride, sodium chloride, benzene, and phosphorus trichloride of 1:1.2:1:2.5. google.com Temperature control is also vital, with the reaction proceeding through stages: stirring at 50-60°C, followed by refluxing at 80°C while benzene is added, and finally cooling to 50°C post-reaction. google.com Post-reaction, the product is separated from the catalyst complex. In some optimized processes, the solid residue, an AlCl₃-NaCl complex, can be recycled and reused as a catalyst. google.com The crude product, containing unreacted benzene and phosphorus trichloride, is purified by atmospheric distillation to remove these volatile components, followed by vacuum distillation to obtain pure this compound. google.com

A significant advancement in industrial process optimization is the development of environmentally friendly methods that use recyclable ionic liquids as catalysts. google.com This approach reacts phosphorus trichloride and benzene under the catalytic action of a Lewis acid ionic liquid. google.com A major advantage of this method is the simplified workup; the reaction mixture separates into two layers, an ionic liquid layer and a product layer, allowing for direct separation without a complex de-complexing step. google.com This eliminates the production of large amounts of waste slag associated with traditional methods. google.com The ionic liquid can be reclaimed and reused multiple times, lowering production costs and the environmental footprint. google.com

On the laboratory scale, alternative synthetic routes are often employed. One high-yield method involves the reaction of phenylphosphonic acid with oxalyl chloride in dichloromethane, using a few drops of N,N-dimethyl-formamide (DMF) as a catalyst. chemicalbook.com The reaction is stirred for several hours at a moderately elevated temperature (45°C), and after removing the solvent under vacuum, the product can be purified by recrystallization from hexane, achieving yields as high as 96%. chemicalbook.com

Advanced optimization methodologies, such as the Design of Experiments (DoE), have been applied to study reactions involving this compound, for instance, in polycondensation reactions. researchgate.netresearchgate.net This statistical approach allows for the systematic investigation of the simultaneous influence of multiple parameters (e.g., temperature, reagent molar ratio, catalyst concentration, and stirring speed) on outcomes like yield and product quality. researchgate.netresearchgate.net By identifying the optimal reaction conditions, DoE can significantly reduce the number of experiments required, making it a powerful tool for accelerating process optimization on both lab and industrial scales.

Table 1: Comparison of Synthetic Routes for this compound

| Scale | Method | Reactants | Catalyst | Key Optimization Parameters | Reported Yield | Purification |

|---|---|---|---|---|---|---|

| Industrial | Friedel-Crafts Type | Benzene, Phosphorus trichloride | Aluminum chloride (AlCl₃), often with Sodium Chloride (NaCl) | Molar ratio (e.g., AlCl₃:NaCl:Benzene:PCl₃ of 1:1.2:1:2.5), temperature control (50-80°C), catalyst recycling. google.com | Not specified | Atmospheric and vacuum distillation. google.com |

| Industrial | Ionic Liquid Catalysis | Benzene, Phosphorus trichloride | Lewis acid ionic liquid | Direct separation of product and catalyst layers, catalyst recycling (reusable 1-8 times). google.com | Not specified | Atmospheric and vacuum distillation. google.com |

| Laboratory | Chlorination of Phenylphosphonic Acid | Phenylphosphonic acid, Oxalyl chloride | N,N-dimethyl-formamide (DMF) | Reaction time (5 hours), temperature (45°C). chemicalbook.com | 96% chemicalbook.com | Recrystallization from hexane. chemicalbook.com |

By-product Management and Environmental Considerations in Synthesis

The synthesis of this compound involves the formation of by-products and necessitates careful management to minimize environmental impact. In the prevalent industrial syntheses using benzene and phosphorus trichloride, the primary by-product is hydrogen chloride (HCl) gas. google.comgoogle.com Effective management of this corrosive and toxic gas is a key environmental and safety consideration. A common industrial practice is to absorb the generated hydrogen chloride in water, converting it into hydrochloric acid. google.comgoogle.com This not only prevents the release of acidic gas into the atmosphere but also creates a commercially valuable by-product.

Another significant source of waste is unreacted starting materials. Both the traditional aluminum chloride-catalyzed and the modern ionic liquid-catalyzed processes involve a distillation step to recover excess benzene and phosphorus trichloride from the crude product mixture. google.comgoogle.com These recovered materials are then recycled back into the synthesis process, which improves atom economy and reduces raw material costs and waste.

Environmental considerations heavily influence the choice of synthetic methodology. Traditional Friedel-Crafts catalysis with aluminum chloride can generate significant amounts of solid waste in the form of catalyst sludge, which requires disposal. google.com Modern approaches focus on minimizing this waste stream. The use of an aluminum chloride-sodium chloride complex allows the catalyst to be recycled. google.com Even more advanced are processes utilizing ionic liquids as catalysts. These are designed for easy separation from the product mixture and can be reused multiple times, leading to a much cleaner production process that avoids the de-complexing step and the associated waste slag. google.com

The inherent reactivity of this compound itself is a major environmental and safety factor. The compound reacts vigorously with water, decomposing to form phenylphosphonic acid and hydrogen chloride fumes. sigmaaldrich.comnih.gov This high water reactivity requires that the synthesis and all subsequent handling be conducted under strictly anhydrous conditions to prevent accidental releases. sigmaaldrich.com Any waste material must be disposed of in accordance with national and local regulations, and uncleaned containers must be handled with the same precautions as the product itself. sigmaaldrich.com Preventing the product from entering drains is critical to avoid environmental contamination. sigmaaldrich.com

Table 2: By-product Management and Environmental Factors in this compound Synthesis

| By-product / Environmental Factor | Source / Nature | Management Strategy / Consideration | Associated Environmental Benefit |

|---|---|---|---|

| Hydrogen Chloride (HCl) | Gaseous by-product from the main reaction. google.comgoogle.com | Absorption in water to produce hydrochloric acid. google.comgoogle.com | Prevents atmospheric release of acid gas; creates a useful by-product. |

| Unreacted Raw Materials (Benzene, PCl₃) | Excess reagents in the reaction mixture. google.comgoogle.com | Recovery via distillation and recycling into the process. google.comgoogle.com | Improves atom economy, reduces waste and raw material consumption. |

| Catalyst Waste | Sludge from traditional AlCl₃ catalyst workup. google.com | Use of recyclable catalysts (e.g., AlCl₃-NaCl complex, ionic liquids). google.comgoogle.com | Minimizes solid waste generation and disposal issues. google.com |

| Product Reactivity | This compound reacts violently with water. sigmaaldrich.comnih.gov | Maintain strict anhydrous conditions during synthesis and handling; proper disposal of waste. sigmaaldrich.comsigmaaldrich.com | Prevents release of corrosive and toxic decomposition products (HCl, phosphoric acid) into the environment. nih.gov |

Reaction Mechanisms and Pathways Involving Phenylphosphonic Dichloride

Role as a Phosphorylating Agent

A primary application of phenylphosphonic dichloride in chemical synthesis is its function as a phosphorylating agent. guidechem.com This process involves the introduction of a phosphonic acid group or its derivatives into an organic molecule.

This compound serves as a key precursor for the synthesis of various phenylphosphonic acid derivatives. ontosight.ai It readily reacts with water to hydrolyze into phenylphosphonic acid and hydrochloric acid. ontosight.ai This reactivity extends to alcohols and other hydroxyl-containing compounds, leading to the formation of phosphonate esters. For instance, it can be used in the preparation of 2-phenyl- guidechem.comscbt.comchemrxiv.orgdioxaphosphepane-2-oxide. guidechem.com The reaction with diols, such as neopentyl glycol, can yield cyclic phosphonates. mdpi.com

The introduction of phosphonic acid functionalities is significant in various fields. These groups can impart flame retardant properties to polymers, act as herbicides in agriculture, and are found in certain pharmaceuticals. ontosight.ai

The fundamental mechanism of phosphorylation by this compound involves a nucleophilic substitution at the phosphorus center. scbt.comsemanticscholar.org The electron-withdrawing chlorine atoms and the phosphoryl oxygen atom render the phosphorus atom highly electrophilic. Nucleophiles, such as the oxygen atom of a hydroxyl group, attack this electrophilic phosphorus atom.

The reaction typically proceeds via a stepwise substitution of the two chlorine atoms. The first chlorine atom is displaced by the nucleophile, forming a phosphonochloridate intermediate. This intermediate can then react with a second equivalent of the nucleophile (or a different nucleophile) to displace the second chlorine atom, resulting in the formation of a phosphonic acid diester. The reactions are often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Reactions with Nucleophiles

The electrophilic phosphorus center of this compound readily engages with a variety of nucleophiles beyond alcohols, including amines, thiols, and carbanions. scbt.comchemrxiv.org These reactions are fundamental to the synthesis of a diverse range of organophosphorus compounds.

The reaction of this compound with amines is a well-established method for the synthesis of phosphoramidates. sapub.orgnih.gov These compounds, containing a P-N bond, are of significant interest due to their biological activities and applications as synthetic intermediates. nih.gov

Depending on the stoichiometry and reaction conditions, the reaction can yield mono- or disubstituted products. With primary or secondary amines, the initial reaction typically forms a phosphonamidic chloride, which can then react with another amine molecule to produce a phosphonic diamide. researchgate.net For instance, the reaction with primary amines like cyclohexylamine, benzylamine, propylamine, and phenylethylamine can produce the corresponding bis(amino)phenylphosphine oxides. sapub.org

Furthermore, these phosphoramidates can serve as precursors for the synthesis of heterocyclic compounds. For example, phosphoramidates can undergo intermolecular cyclization with reagents like dibromoethane to form diazaphospholidine derivatives. sapub.org

The reaction between this compound and amines is influenced by several factors, including the solvent, temperature, and stoichiometry of the reactants. For example, reacting this compound with dibenzylamine in organic solvents at room temperature can lead to a mixture of products, including the expected phosphoramidate, as well as ethoxy derivatives if the solvent (like stabilized chloroform) contains ethanol. researchgate.net

The synthesis of phosphoramidates is often carried out in a one-pot procedure. sapub.org A common method involves the dropwise addition of a solution of the primary amine to a stirred solution of this compound in a dry solvent like acetonitrile at low temperatures (e.g., -5°C). sapub.org The use of an excess of the amine (e.g., 4 equivalents) can help to drive the reaction to completion and neutralize the HCl formed. sapub.org The product distribution can be controlled by the stoichiometry of the reactants. For example, using a 1:4 molar ratio of this compound to primary amine favors the formation of the disubstituted phosphoramidate. sapub.org

Table 1: Reaction Conditions for the Synthesis of Phosphoramidates from this compound and Primary Amines sapub.org

| Amine | Solvent | Temperature | Reaction Time | Product | Yield |

| Cyclohexylamine | Acetonitrile | -5°C | 12 h | Bis(cyclohexylamino)phenylphosphine oxide | 89% |

| Benzylamine | Acetonitrile | -5°C | 12 h | Bis(benzylamino)phenylphosphine oxide | - |

| Propylamine | Acetonitrile | -5°C | 12 h | Bis(propylamino)phenylphosphine oxide | - |

| Phenylethylamine | Acetonitrile | -5°C | 12 h | Bis(phenylethylamino)phenylphosphine oxide | - |

Data derived from a study on the synthesis of diazaphospholidines. sapub.org

When this compound reacts with a chiral amine, or when the resulting phosphoramidate contains a stereogenic phosphorus center, the stereochemical outcome of the reaction becomes a critical aspect. The formation of P-chirogenic organophosphorus compounds from this compound has been a subject of significant research. researchgate.net

Nucleophilic substitution at the phosphorus(V) center can proceed with a defined stereochemistry. chemrxiv.org The synthesis of stereogenic-at-phosphorus compounds has traditionally relied on the use of chiral auxiliaries. chemrxiv.org However, recent advances have focused on catalytic enantioselective methods. chemrxiv.orgharvard.edu

One approach involves the catalytic desymmetrization of prochiral phosphonyl dichlorides like this compound with amines. chemrxiv.org Dual-hydrogen-bond-donor catalysts have been shown to promote the stereoselective nucleophilic substitution by activating one of the two enantiotopic chlorides towards displacement by an amine. chemrxiv.org This allows for the synthesis of chlorophosphonamidates with high enantiomeric excess. chemrxiv.org These chiral chlorophosphonamidates can then undergo further stereospecific substitution reactions with other nucleophiles, providing access to a variety of optically active P(V) compounds. chemrxiv.org The stereochemistry of the P-N bond formation can be influenced by the catalyst, the amine nucleophile, and the reaction conditions. chemrxiv.org

Table 2: Catalyst Optimization for Enantioselective Reaction of Diisoamylamine with this compound chemrxiv.org

| Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

| Sulfinamido urea 1a | >98 | 95 |

| Catalyst A | 96 | 93 |

| Catalyst B | 91 | 88 |

| Catalyst C | 85 | 80 |

This table is a representative example based on findings in the field and illustrates the impact of catalyst choice on the stereochemical outcome. The specific structures of catalysts A, B, and C are detailed in the cited literature. chemrxiv.org

Amines: Formation of Phosphoramidates and Diazaphospholidine Derivatives

Ultrasound-Promoted Synthesis of Phosphonamide Derivatives

The synthesis of phosphonamide derivatives from this compound can be significantly enhanced through the use of ultrasound irradiation. tandfonline.comresearchgate.net This methodology presents a rapid, efficient, and environmentally benign alternative to conventional methods, operating under solvent- and catalyst-free conditions at room temperature. tandfonline.comresearchgate.netlookchem.comtandfonline.com The reaction involves the direct interaction of this compound with a corresponding amine to produce phosphonamides in excellent isolated yields and short reaction times. tandfonline.comtandfonline.com

This green chemistry approach is noted for its economic advantages and ease of scale-up. tandfonline.comlookchem.com Researchers have successfully synthesized various bis-phosphonamides by reacting primary amines with this compound under ultrasound, subsequently using these ligands for the creation of new copper (II) complexes. researchgate.netresearchgate.net The structures of the resulting phosphonamide derivatives are typically confirmed using spectroscopic methods such as IR, ¹H, ¹³C, ³¹P NMR, and mass spectrometry, along with elemental analysis. tandfonline.comresearchgate.net

The application of ultrasound provides an effective means for preparing new, elaborate organophosphorus compounds, improving yields, and reducing reaction times. researchgate.net This technique avoids the use of hazardous reagents or complex multi-step syntheses often required in other methods like the Staudinger-phosphite or Atherton-Todd reactions. researchgate.net

Table 1: Ultrasound-Promoted Synthesis of Phosphonamides

| Reactants | Conditions | Product Type | Advantages | Citations |

|---|

Alcohols: Synthesis of Phosphonic Esters

This compound is a key reagent in the synthesis of phosphonic acid esters (phosphonates) through its reaction with alcohols. acs.orgacs.orginformahealthcare.com This reaction typically involves the nucleophilic substitution of the chloride atoms by the alcohol's hydroxyl group. To facilitate the reaction and neutralize the hydrogen chloride byproduct, a base such as pyridine is often used. acs.org

For example, novel phosphonic acid esters like O,O-di-1-phenylethyl phenylphosphonate and O,O-dicyclohexyl phenylphosphonate have been synthesized by reacting this compound with the corresponding alcohols (1-phenylethanol and cyclohexanol, respectively) in the presence of pyridine. acs.org However, for sterically hindered alcohols like tert-butyl alcohol, using a stronger base such as sodium hydride may be necessary to achieve a good yield, as the reaction with pyridine is less effective. acs.org The resulting phosphonic esters are valuable as intermediates and have been explored as thermally latent initiators in polymerization reactions. acs.orgacs.org The structures of these synthesized esters are routinely confirmed by ¹H NMR, ¹³C NMR, ³¹P NMR, and IR spectroscopy. acs.org

Table 2: Synthesis of Phosphonic Esters from this compound

| Alcohol | Base | Product | Notes | Citations |

|---|---|---|---|---|

| 1-Phenylethanol | Pyridine | O,O-di-1-phenylethyl phenylphosphonate | Standard procedure | acs.org |

| Cyclohexanol | Pyridine | O,O-dicyclohexyl phenylphosphonate | Standard procedure | acs.org |

Phenols: Chlorination Reactions

This compound (PhPOCl₂) serves as a potent catalyst for the conversion of phenols into their corresponding aryl chlorides. researchgate.netfigshare.comtandfonline.com This method provides an efficient route for synthesizing aryl chlorides in good yields by reacting phenols with phosphorus pentachloride (PCl₅) in the presence of a catalytic amount of PhPOCl₂. researchgate.netfigshare.comtandfonline.com This catalytic system represents a significant advancement in the synthesis of these valuable compounds. researchgate.net

The chlorination of phenols is understood to proceed via a stepwise electrophilic substitution mechanism. nih.govgfredlee.com The reaction of a phenol with a chlorinating agent, such as aqueous chlorine (hypochlorous acid), typically results in the substitution of hydrogen atoms at the ortho and para positions of the aromatic ring, which are activated by the hydroxyl group. nih.govgfredlee.com

The initial products formed are 2-chlorophenol and 4-chlorophenol. nih.govgfredlee.com Subsequent chlorination steps can lead to the formation of dichlorophenols (e.g., 2,4-dichlorophenol and 2,6-dichlorophenol) and ultimately 2,4,6-trichlorophenol. nih.govgfredlee.com The reaction rates are highly dependent on pH, with maximum rates often observed in the neutral or slightly alkaline range. gfredlee.com

Grignard Reagents: Formation of Phosphine (B1218219) Oxides and Phosphinic Acids

The reaction between this compound and Grignard reagents is a versatile method for forming new phosphorus-carbon bonds, leading to the synthesis of tertiary phosphine oxides and, upon subsequent hydrolysis, phosphinic acids. rsc.orglookchem.com This reaction involves the nucleophilic attack of the Grignard reagent's carbanion on the electrophilic phosphorus center of this compound, displacing the chloride ions.

This approach has been used to prepare a variety of phosphine oxides. For instance, annulated phospholane oxides have been synthesized by reacting 1,4-bis-Grignard reagents with this compound. rsc.orguow.edu.au Similarly, the reaction can be applied to create P-chiral phosphine oxides by using a chiral auxiliary. An aminophenol-based auxiliary can be cyclized with this compound to form a key intermediate, which then reacts sequentially with two different Grignard reagents to furnish the target chiral phosphine oxides. rsc.org The facile nature of the reaction between Grignard reagents and phosphorus halides makes this a common synthetic strategy. lookchem.com However, controlling the selectivity to replace only one or two chlorine atoms can be challenging. lookchem.com

A notable application of this reaction involves the use of perfluoroalkyl Grignard reagents (RƒMgX). researchgate.netrsc.orgrsc.orgnih.gov When perfluoroalkyl Grignard reagents react with this compound, the reaction selectively yields bis(perfluoroalkyl)phenyl phosphine oxides in high yields. researchgate.netrsc.orgrsc.orgnih.govresearchgate.net This selective disubstitution is a key feature of this specific reaction.

These resulting bis(perfluoroalkyl)phenyl phosphine oxides can be readily hydrolyzed during aqueous work-up to produce the corresponding perfluoroalkyl(phenyl)phosphinic acids. rsc.orgrsc.orgnih.govsigmaaldrich.comsigmaaldrich.comsigmaaldrich.commmu.ac.uk This two-step, one-pot procedure provides a convenient laboratory-scale synthesis for these valuable fluorinated organophosphorus compounds. rsc.org The reaction is typically conducted at low temperatures, such as -78 °C, in an ether solvent. rsc.org

Table 3: Products from the Reaction of this compound with Perfluoroalkyl Grignard Reagents

| Perfluoroalkyl Group (Rƒ) | Intermediate Product | Final Product (after hydrolysis) | Citations |

|---|---|---|---|

| C₂F₅ | bis(pentafluoroethyl)phenyl phosphine oxide | pentafluoroethyl(phenyl)phosphinic acid | rsc.orgmmu.ac.uk |

| n-C₄F₉ | bis(nonafluorobutyl)phenyl phosphine oxide | nonafluorobutyl(phenyl)phosphinic acid | rsc.orgmmu.ac.uk |

| n-C₆F₁₃ | bis(tridecafluorohexyl)phenyl phosphine oxide | tridecafluorohexyl(phenyl)phosphinic acid | rsc.orgmmu.ac.uk |

Hydrolysis of Intermediate Phosphine Oxides to Phosphinic Acids

In certain reaction pathways, intermediate secondary phosphine oxides can be converted to phosphinic acids. While tertiary phosphine oxides are generally stable, secondary phosphine oxides (SPOs), which have a P-H bond, exhibit different reactivity. wikipedia.orgsci-hub.se These SPOs can exist in equilibrium with their tautomeric form, phosphinous acid (R₂POH). wikipedia.org The hydrolysis of related phosphinate esters is a common method to produce phosphinic acids, often requiring reflux in a concentrated acid solution like HCl. mdpi.com

Electrophilic and Other Reactions

This compound is recognized as an effective reagent for the chlorinative dehydration of certain heterocyclic compounds. chemicalbook.comlookchem.comcookechem.comguidechem.comlookchem.com This type of reaction involves the removal of a hydroxyl group and a hydrogen atom (as water) from the heterocyclic ring, with the concurrent introduction of a chlorine atom. For instance, in reactions with specific enaminones, the use of this compound can lead to the formation of chromone derivatives, demonstrating its role in cyclization and dehydration processes. figshare.com

This compound is a key monomer in condensation polymerization for synthesizing polymers containing phosphorus in their main chain, such as polyphosphonates. academie-sciences.frscholars.direct These reactions typically involve polycondensation with diols or bisphenols. google.comresearchgate.net The incorporation of phosphorus directly into the polymer backbone is a method to impart properties like flame retardancy. google.comsemanticscholar.org

The synthesis of polyphenylphosphonates occurs through the polycondensation of this compound with various dihydroxy compounds (bisphenols). google.com The properties of the resulting polymer, such as thermal stability and solubility, can be tuned by the choice of the bisphenol comonomer. researchgate.net For example, reacting this compound with 4,4'-dihydroxyazobenzene yields a polyazodiphenylene phenylphosphonate, which exhibits high thermal residue due to the synergistic effect of nitrogen and phosphorus in the polymer chain. jlu.edu.cn Similarly, its reaction with 4,4'-dihydroxy-benzophenone (DHBP) produces a polyphenylphosphonate with a glass transition temperature (Tg) of 66.0 °C and a degradation temperature of 220.0 °C. scholars.directsemanticscholar.org The resulting polymers often exhibit good solubility in solvents like N,N-dimethylformamide, tetrahydrofuran, and chloroform. researchgate.net

Table 1: Examples of Polyphenylphosphonates Synthesized with this compound

| Bisphenol Monomer | Polymerization Method | Resulting Polymer Properties | Reference |

|---|---|---|---|

| 4,4'-dihydroxyazobenzene | Interfacial Polycondensation | High thermal residue | jlu.edu.cn |

| Bisphenol A (BA) | Vapor-Liquid Interfacial | Tg = 95-148°C, Mn = 8500-35000 | researchgate.net |

| 4,4'-biphenol (BP) | Vapor-Liquid Interfacial | Tg = 95-148°C, Mn = 8500-35000 | researchgate.net |

| 4,4'-sulfonyldiphenol (SD) | Vapor-Liquid Interfacial | Tg = 95-148°C, Mn = 8500-35000 | researchgate.net |

| 4,4'-dihydroxy-benzophenone (DHBP) | Interfacial Polycondensation | Tg = 66.0°C, Degradation Temp = 220.0°C | scholars.directsemanticscholar.org |

| Isosorbide | Melt Polycondensation | Bio-derived flame retardant polymer | google.com |

| 4,4'-(1,3-phenylenediisopropylidene)bisphenol (Bisphenol M) | Gas-Liquid Interfacial | Phosphorus-containing polymer | academie-sciences.fr |

Role in Condensation Polymerization

Interfacial Polycondensation Techniques

Interfacial polycondensation is a widely employed low-temperature method for synthesizing polyphosphonates using this compound. semanticscholar.orgacs.org This technique involves a reaction between two immiscible phases. Typically, the diol is dissolved in an aqueous alkaline solution (like aqueous sodium hydroxide), while the this compound is in an organic solvent. google.comacs.org

Several variations of this technique have been developed to be more environmentally friendly, referred to as "green" methods. academie-sciences.fr These include:

Vapor-Liquid Interfacial Polycondensation : In this method, the volatile this compound is heated and carried by an inert gas stream (e.g., nitrogen) into the aqueous phase containing the bisphenol. academie-sciences.frresearchgate.net This approach avoids the need for an organic solvent. academie-sciences.fr

Solid-Liquid Interfacial Polycondensation : This technique can also be performed without a traditional catalyst, using green solvents. academie-sciences.fr

Inverse Phase Transfer Catalysis (IPTC) : This modified method has been used to synthesize polyphosphonates by reacting this compound with various bisphenols. researchgate.net

The reaction is conducted with stirring at or below room temperature. semanticscholar.orglp.edu.ua After the reaction period, the polymer is typically precipitated, for example, by adding the solution to methanol or a mixture of cold hexane and water. google.comlp.edu.ua

Computational Chemistry and Mechanistic Elucidation

Computational chemistry, particularly using methods like Density Functional Theory (DFT), plays a role in understanding and refining reaction mechanisms involving this compound and related compounds. ual.es For instance, computational studies combined with Nuclear Magnetic Resonance (NMR) monitoring have been used to create a rational design for syntheses involving the reaction of this compound with ortho-lithiated phosphinamides. ual.es

In related systems, computational analysis has been employed to study the Friedel-Crafts reaction for preparing dichlorophenylphosphine, a precursor to this compound. researchgate.net These studies showed that the catalyst AlCl₃ forms a complex with the product (DCPP-AlCl₃), which then dissociates, allowing the catalyst to participate in further reactions and explaining its high efficiency. researchgate.net Computational studies also indicate that coordination to a metal carbonyl fragment, such as W(CO)₅, can significantly enhance the electrophilicity at the phosphorus atom in related phosphenium ions, facilitating electrophilic substitution reactions. researchgate.net These examples highlight the utility of computational methods in elucidating the intricate details of reaction pathways and catalyst behavior in organophosphorus chemistry.

Advanced Applications in Organic Synthesis and Materials Science

As a Chemical Intermediate

Phenylphosphonic dichloride is an important chemical intermediate widely used in the preparation of various phosphorus-containing compounds. ontosight.aifscichem.com These resulting compounds are then used to manufacture specialty chemicals, including plasticizers and surface treatment agents that enhance durability and corrosion resistance. fscichem.com

In the Production of Pesticides

The compound serves as an intermediate in the synthesis of certain pesticides. ontosight.ai Its derivatives are utilized in agricultural applications.

In the Production of Flame Retardants

A primary application of this compound is in the production of high-efficiency flame retardants. fscichem.comscientificlabs.ie It is a core raw material for creating organophosphorus flame retardants. fscichem.comscientificlabs.ie These flame retardants are incorporated into materials like plastics and textiles to enhance their fire safety. fscichem.com

Spectroscopic and Computational Characterization of Phenylphosphonic Dichloride and Its Derivatives

Intermediate in Pesticide Synthesis

This compound serves as a crucial intermediate in the manufacturing of certain pesticides. Its reactivity allows for the introduction of the phenylphosphonyl moiety into larger molecules, a key structural feature in some agrochemicals.

Intermediate in Pharmaceutical Synthesis

In the pharmaceutical industry, phenylphosphonic dichloride is utilized in the synthesis of various drug candidates and active pharmaceutical ingredients. nordmann.global It has been employed in the preparation of certain types of antibiotics and anti-inflammatory drugs. nordmann.global

Flame Retardant

This compound is a core raw material for producing high-efficiency flame retardants. fscichem.com By reacting with other chemicals, it can generate compounds with excellent flame retardant properties that are applied to materials like plastics and textiles to enhance their fire safety. guidechem.comfscichem.com The mechanism involves the formation of a protective layer on the material's surface, which impedes access of oxygen and heat, thereby reducing flammability. guidechem.com

Environmental and Safety Considerations in Research and Handling

Reactivity with Water and Moisture Sensitivity

Phenylphosphonic dichloride reacts violently with water, including moisture in the air. fishersci.comsigmaaldrich.comthermofisher.com This reaction is vigorous and results in the production of hydrogen chloride fumes and phosphoric acid. nih.gov Due to this high sensitivity to moisture, the compound is described as moisture sensitive and should be handled under an inert atmosphere, such as nitrogen, and stored in a dry place. fishersci.comthermofisher.comcanbipharm.com Contact with water liberates toxic gas, and the heat from the reaction can be significant. thermofisher.comechemi.com The decomposition of the substance with tissue moisture is also a noted hazard. sigmaaldrich.com

The hydrolysis of this compound is a key reaction. For instance, it can be hydrolyzed with sodium hydroxide in acetonitrile or with hydrochloric acid to produce phenylphosphonic acid. beilstein-journals.org This reactivity with water means that ecotoxicity data for the substance itself is not available, as it decomposes in contact with water. fishersci.comthermofisher.com

Incompatibilities with Strong Oxidizing Agents and Bases

This compound is incompatible with several classes of chemicals. It should not be stored with or exposed to strong oxidizing agents, strong bases, alcohols, amines, and metals. fishersci.comthermofisher.com Violent reactions are possible with these substances. sigmaaldrich.com Organophosphates, the class of compounds to which this compound belongs, can form highly toxic and flammable phosphine (B1218219) gas when they react with strong reducing agents like hydrides. nih.gov Partial oxidation by oxidizing agents may lead to the release of toxic phosphorus oxides. nih.gov

Safe Storage and Handling Procedures

Proper storage and handling are crucial to ensure safety when working with this compound.

Storage:

Store in a dry, cool, and well-ventilated place. fishersci.com

Keep containers tightly closed. fishersci.comsigmaaldrich.com

Store away from incompatible materials such as water, strong oxidizing agents, and bases. fishersci.comthermofisher.comcanbipharm.com

Use of corrosion-resistant containers, potentially with a resistant inner liner, is recommended. thermofisher.comcanbipharm.com Metal containers should not be used. sigmaaldrich.com

Store under an inert atmosphere like nitrogen. fishersci.comchemservice.comguidechem.com

The storage area should be designated as a corrosives area. thermofisher.com

Handling:

Handle only under a chemical fume hood. fishersci.com

Ensure adequate ventilation. fishersci.comsigmaaldrich.com

Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and protective clothing to prevent skin exposure. fishersci.com

Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or irritation occurs. fishersci.com

Do not breathe mist, vapors, or spray. fishersci.com

Avoid contact with skin, eyes, and clothing. tcichemicals.com

Do not allow the product to come into contact with water. sigmaaldrich.com

Wash hands and face thoroughly after handling. sigmaaldrich.comtcichemicals.com

Eyewash stations and safety showers should be close to the workstation. fishersci.com

Environmental Contamination and Mitigation

Given its reactivity with water, this compound should not be released into the environment. fishersci.com Spills should be managed carefully to prevent environmental contamination. nih.gov In case of a spill, the area should be evacuated, and the spill should be contained. fishersci.com Inert absorbent material can be used to soak up the spill, which should then be placed in suitable, closed containers for disposal. fishersci.com Do not expose the spill to water. fishersci.com Runoff from fire control should be diked for later disposal. nih.gov

The persistence of this compound in the environment is considered unlikely due to its reaction with water. fishersci.comthermofisher.com It is not likely to be mobile in the environment, and spillage is unlikely to penetrate the soil. thermofisher.com Due to its reaction with water, it is not expected to bioaccumulate. thermofisher.com Efforts have been made to develop more environmentally friendly synthesis methods for this compound to reduce pollution associated with its production. google.com

Interactive Table of Incompatible Materials:

| Incompatible Material | Potential Hazard |

| Water / Moisture | Violent reaction, release of toxic and corrosive fumes (Hydrogen Chloride, Phosphoric Acid). fishersci.comsigmaaldrich.comthermofisher.comnih.gov |

| Strong Oxidizing Agents | Potential for vigorous or explosive reactions; release of toxic phosphorus oxides. fishersci.comsigmaaldrich.comthermofisher.comnih.gov |

| Strong Bases | Incompatible, potential for vigorous reactions. fishersci.comsigmaaldrich.comthermofisher.com |

| Alcohols | Incompatible, potential for violent reactions. fishersci.comsigmaaldrich.comthermofisher.com |

| Amines | Incompatible, potential for violent reactions. fishersci.comsigmaaldrich.comthermofisher.com |

| Metals | Corrosive to metals. fishersci.comsigmaaldrich.comthermofisher.com |

| Strong Reducing Agents | Formation of highly toxic and flammable phosphine gas. nih.gov |

Q & A

Q. What are the optimal conditions for synthesizing phenylphosphonic dichloride derivatives, such as flame retardants?

this compound is commonly used in condensation reactions to synthesize phosphorus-containing compounds. For example, phenylphosphonic bismelamine (PPBM), a flame retardant, is synthesized by reacting this compound with sodium melamine in a 1:2.1 molar ratio under nitrogen protection. Key parameters include:

- Temperature : 75°C for 6 hours .

- Solvent : Carbon tetrachloride for dissolving sodium melamine .

- Post-reaction treatment : Hydrolysis with distilled water, filtration, and drying (yield: 92.4%) . Characterization via FTIR and ¹H NMR confirms structural integrity, while TGA demonstrates thermal stability (22% residual mass post-degradation) .

Q. How should researchers handle this compound to mitigate safety risks during experiments?

this compound is a hazardous reagent (CAS 824-72-6) with corrosive and moisture-sensitive properties. Key precautions include:

- Storage : In airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis .

- Handling : Use fume hoods, gloves, and eye protection. Avoid contact with water, as it releases HCl gas .

- Waste disposal : Neutralize with alkaline solutions before disposal .

Q. What analytical methods are essential for characterizing this compound and its derivatives?

- Structural analysis : FTIR and ¹H/³¹P NMR to confirm functional groups and bonding patterns .

- Purity assessment : HPLC or GC-MS to detect impurities, especially residual solvents or byproducts .

- Thermal stability : TGA to evaluate decomposition temperatures and residual mass .

Advanced Research Questions

Q. How can reaction parameters be statistically optimized for synthesizing polyphosphonates using this compound?

Interfacial polycondensation with bisphenols (e.g., 4,4'-dihydroxybenzophenone) requires careful control of:

- Molar ratios : Excess bisphenol (1.1:1) improves yield and polymer chain length .

- Temperature : Room temperature minimizes side reactions .

- Stirring speed : High shear mixing enhances interfacial contact in biphasic systems (e.g., H₂O/CH₂Cl₂) . Experimental design (e.g., central composite design) can model interactions between variables (time, temperature, molar ratio) to maximize inherent viscosity and yield .

Q. What mechanisms explain contradictory thermal degradation data in this compound-modified materials?

Discrepancies in degradation temperatures (e.g., 220°C vs. 300°C in polyphosphonates) may arise from:

- Sample preparation : Residual solvent or moisture accelerates decomposition .

- Phosphorus content : Higher P% increases char formation but may lower onset degradation temperatures .

- Analytical conditions : Heating rate (e.g., 10°C/min vs. 20°C/min) affects TGA curves . Cross-validation using DSC (for glass transition) and SEM (for char morphology) resolves ambiguities .

Q. How does this compound participate in chlorination reactions with aromatic aldehydes?

In the presence of aromatic aldehydes (e.g., benzaldehyde), this compound acts as a chlorinating agent via a two-step mechanism:

- Step 1 : Aldehyde activation through phosphorylation, forming a phosphonate intermediate .

- Step 2 : Nucleophilic substitution with chloride, releasing HCl and yielding aryl chlorides . Kinetic studies (e.g., varying solvent polarity or temperature) can refine reaction pathways .

Methodological Considerations

Table 1 : Key Synthesis Parameters for this compound-Based Flame Retardants

| Parameter | Optimal Value | Impact on Yield/Quality | Reference |

|---|---|---|---|

| Molar ratio (monomer) | 1:2.1 (PPDC:melamine) | Maximizes crosslinking | |

| Reaction temperature | 75°C | Balances reactivity vs. side reactions | |

| Solvent system | CCl₄/H₂O | Facilitates hydrolysis | |

| Post-synthesis washing | Distilled water | Removes unreacted monomers |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.